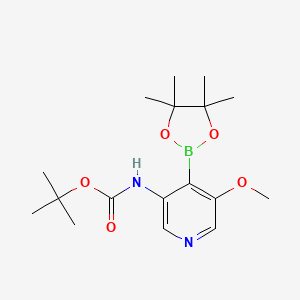

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Overview

Description

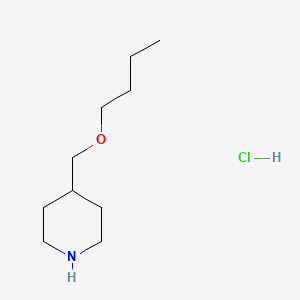

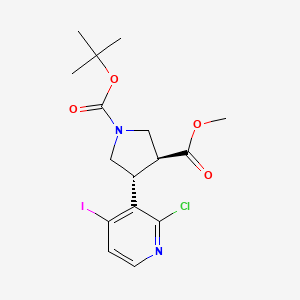

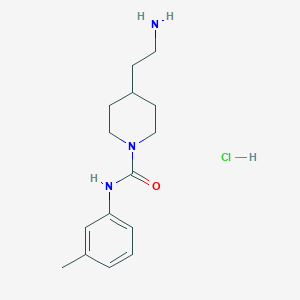

“tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate” is a chemical compound. Its empirical formula is C21H33BN2O5 and its molecular weight is 404.31 . It is a solid compound .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1 . The InChI key is YDXOOIAHGJQCCR-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications

Synthesis of Bioactive Compounds

tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in synthesizing biologically active compounds, including crizotinib. The synthesis involves three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The compound's structure is confirmed through various spectroscopic methods, with a total yield of 49.9% (Kong et al., 2016).

Characterization and Crystal Structure Analysis

The compound tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives, is characterized using FTIR, NMR, MS, and X-ray diffraction. Density functional theory (DFT) calculations are used to corroborate its structure, providing insights into its physicochemical features (Ye et al., 2021).

Application in Polymer Chemistry

The compound is utilized in synthesizing deeply colored polymers containing isoDPP units in the main chain. These polymers, soluble in common organic solvents, are prepared through palladium-catalyzed polycondensation. Their molecular weights range between 3.5 and 22 kDa, showcasing significant potential in material science applications (Welterlich et al., 2012).

Development of Novel Photocyclodimers

The X-ray structure of a significant photocyclodimer obtained from tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate is analyzed to understand its constitution and configuration. This research contributes to the understanding of photochemical reactions and the development of new photonic materials (Kopf et al., 1998).

Fluorescence Emission Nanoparticles

This compound plays a role in creating nanoparticles with bright fluorescence emission. These nanoparticles, made from heterodifunctional polyfluorenes, exhibit high quantum yields and can have their emission tuned to longer wavelengths through energy transfer to dye labels. Such particles are significant for bioimaging and sensing applications (Fischer et al., 2013).

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon–carbon bond formation reactions .

Mode of Action

The compound is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation, a process where the boron-bound organic group is transferred to a metal, such as palladium . This forms a new metal-carbon bond, enabling the coupling of chemically differentiated fragments .

Biochemical Pathways

The sm cross-coupling reactions in which it participates are widely used in the synthesis of biologically active compounds , suggesting that it could indirectly influence a variety of biochemical pathways.

Pharmacokinetics

It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are largely determined by the specific context of its use. In the context of SM cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . This suggests that the compound’s action could be significantly influenced by the pH of its environment.

Properties

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSRFVDSYZQVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655279 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935278-73-2 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)